15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine
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Overview
Description
LSM-1786 is an organic heterotricyclic compound and an organooxygen compound.
Scientific Research Applications
Cyclocondensation and Bridging Abilities
Research into similar rigid heterocycles like oxygen-bridged benzothiazepine and benzodiazepine derivatives has been conducted. These studies, such as the work by Svetlik, Hanuš, and Bella (1989), demonstrate the potential of such compounds in cyclocondensation reactions and their bridging abilities, which could be relevant to the chemical properties of the compound Svetlik, J., Hanuš, V., & Bella, J. (1989).
Ion-Selective Electrodes
Compounds with similar structural features have been used in the development of ion-selective electrodes. For instance, Casabó et al. (1991) reported on pyridine-based macrocycles containing nitrogen, oxygen, and sulfur, which can be relevant in understanding the ion-selective properties of related compounds Casabó, J., Escriche, L., Alegret, S., Jaime, C., Pérez-Jiménez, C., Rius, J., Molins, E., Miravitlles, C., Teixidor, F., & Mestres, L. (1991).
Neuroprotective Applications
The compound's relatives in the heterocyclic domain, such as 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin, have shown neuroprotective activities, as reported by van de Sande and Gais (2007). This suggests potential neuroprotective applications for similar compounds van de Sande, M., & Gais, H. (2007).
Intramolecular Reactions in Carbohydrates
Research by Francisco, Herrera, and Suárez (2003) into intramolecular hydrogen abstraction reactions in carbohydrates, leading to the synthesis of chiral bicyclic ring systems, could provide insights into similar reactions for the subject compound Francisco, C. G., Herrera, A., & Suárez, E. (2003).
Structural Analyses
Investigations into related polycyclic compounds, like the study by Devassia et al. (2018) on dibenzobarrelene derivatives, are crucial for understanding the molecular structure and intermolecular interactions of such complex molecules Devassia, T., Mathew, E. M., Sithambaresan, M., Unnikrishnan, P. A., & Kurup, M. (2018).
properties
Molecular Formula |
C29H22N2O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
15-benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine |
InChI |
InChI=1S/C29H22N2O/c30-29-28-25(17-18-31(29)19-20-9-3-1-4-10-20)32-24-16-15-21-11-7-8-14-23(21)27(24)26(28)22-12-5-2-6-13-22/h1-18,26,30H,19H2 |
InChI Key |
OVXBGBPOTMGUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C2=N)C(C4=C(O3)C=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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